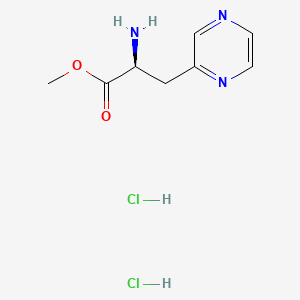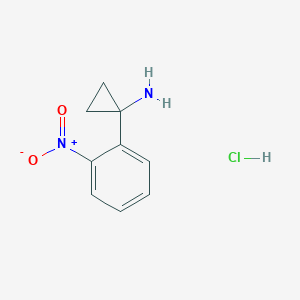
Methyl1-cyano-4,4-dimethylcyclohexane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-cyano-4,4-dimethylcyclohexane-1-carboxylate is an organic compound with a cyclohexane ring structure It features a cyano group and a carboxylate ester group attached to the same carbon atom, along with two methyl groups on the same carbon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-cyano-4,4-dimethylcyclohexane-1-carboxylate typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.
Esterification: The carboxylate ester group is formed through esterification reactions, typically involving the reaction of a carboxylic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods
In industrial settings, the production of methyl 1-cyano-4,4-dimethylcyclohexane-1-carboxylate may involve large-scale batch or continuous processes. These processes often utilize optimized reaction conditions, such as controlled temperatures, pressures, and catalysts, to maximize yield and purity.
化学反应分析
Types of Reactions
Methyl 1-cyano-4,4-dimethylcyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group or reduce the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
科学研究应用
Methyl 1-cyano-4,4-dimethylcyclohexane-1-carboxylate has various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
作用机制
The mechanism by which methyl 1-cyano-4,4-dimethylcyclohexane-1-carboxylate exerts its effects depends on the specific context of its use. In chemical reactions, the cyano and ester groups can act as reactive sites for nucleophilic or electrophilic attack. In biological systems, the compound may interact with enzymes or receptors, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
Methyl 1-cyano-4-methylcyclohexane-1-carboxylate: Similar structure but with one less methyl group.
Ethyl 1-cyano-4,4-dimethylcyclohexane-1-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
1-Cyano-4,4-dimethylcyclohexane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester group.
Uniqueness
Methyl 1-cyano-4,4-dimethylcyclohexane-1-carboxylate is unique due to the presence of both a cyano group and a carboxylate ester group on the same carbon atom, along with two methyl groups
属性
分子式 |
C11H17NO2 |
|---|---|
分子量 |
195.26 g/mol |
IUPAC 名称 |
methyl 1-cyano-4,4-dimethylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C11H17NO2/c1-10(2)4-6-11(8-12,7-5-10)9(13)14-3/h4-7H2,1-3H3 |
InChI 键 |
HTLHQIQXARECBI-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC(CC1)(C#N)C(=O)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{1-[2-(dimethylamino)ethyl]-1H-1,3-benzodiazol-2-yl}methanamine trihydrochloride](/img/structure/B13462552.png)
![1-benzyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidine-4-carboxylic acid hydrochloride](/img/structure/B13462555.png)


![1-Oxaspiro[3.3]heptan-6-amine](/img/structure/B13462577.png)
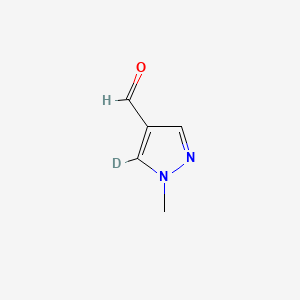
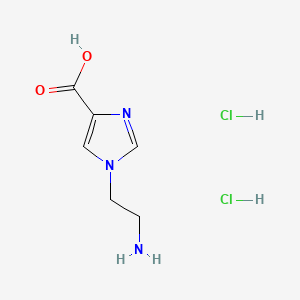
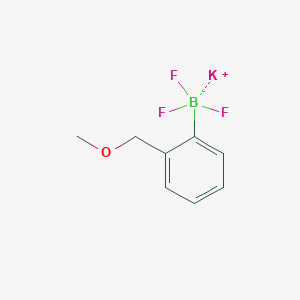
![4-(2,2-Difluoropropoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13462600.png)
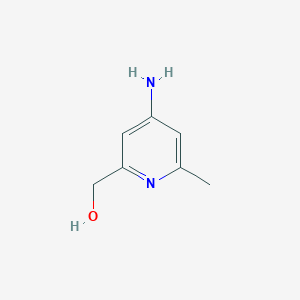
![Tert-butyl (S)-6-ethynyl-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13462620.png)
